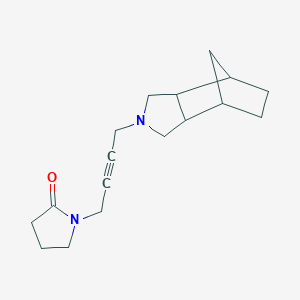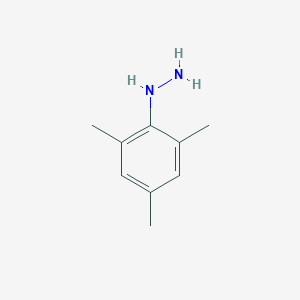![molecular formula C6H18NSi2Zn- B077976 ビス[ビス(トリメチルシリル)アミノ]亜鉛 CAS No. 14760-26-0](/img/structure/B77976.png)
ビス[ビス(トリメチルシリル)アミノ]亜鉛
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
zinc;bis(trimethylsilyl)azanide: is a zinc-containing organometallic compound with the molecular formula C12H36N2Si4Zn . It is known for its stability and low toxicity, making it suitable for various scientific research applications. This compound is often used as a reagent in organic synthesis and as a precursor in the development of high-purity metalorganic films.
科学的研究の応用
錯体の合成
“ビス[ビス(トリメチルシリル)アミノ]亜鉛”は、錯体の合成に使用できます。 たとえば、グローブボックス内で亜鉛錯体の合成に使用されてきました . 亜鉛錯体はベンゼンに溶解され、リガンドがゆっくりと亜鉛錯体の溶液に添加されました。 その後、溶液を2時間撹拌しました .
ケイ素化合物の製造
“ビス[ビス(トリメチルシリル)アミノ]亜鉛”は、ケイ素化合物の製造に使用される可能性があります。 ケイ素化合物は、接着剤、シーラント、コーティング、その他の多くの材料の製造など、幅広い用途があります .
研究開発
“ビス[ビス(トリメチルシリル)アミノ]亜鉛”は、化学分野の研究開発、特に亜鉛錯体とその性質の研究に使用されている可能性があります .
作用機序
Target of Action
Bis[bis(trimethylsilyl)amino] zinc, also known as BBTSZn, primarily targets zinc-binding proteins . These proteins play a crucial role in various biochemical and physiological processes, including enzyme activity, protein structure, and cellular signaling .
Mode of Action
The compound interacts with its targets by binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .
Biochemical Pathways
It’s also used as a reagent in research aimed at drug creation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , with a melting point of 12.5 °C and a density of 0.957 g/mL at 25 °C . These properties could influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of Bis[bis(trimethylsilyl)amino] zinc’s action largely depend on the specific context of its use. For instance, in the field of polymer chemistry, it has been used as a catalyst for the polymerization of lactides . This results in the production of polylactic acid (PLA), a biodegradable polymer .
Action Environment
The action, efficacy, and stability of Bis[bis(trimethylsilyl)amino] zinc can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of water, as it’s known to react with even weakly protic reagents . Furthermore, its physical state can change with temperature, transitioning from a solid to a liquid at its melting point of 12.5 °C .
生化学分析
. .
Biochemical Properties
Bis[bis(trimethylsilyl)amino] zinc has been found to interact with zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Bis[bis(trimethylsilyl)amino] zinc involves binding to zinc-binding proteins . This binding instigates a conformational change in the protein, leading to alterations in the protein’s activity . This action mechanism is harnessed in various biochemical and physiological studies .
Temporal Effects in Laboratory Settings
It is known that the compound has been used in the synthesis of various polyesters, highlighting its potential in enhancing polymerization efficiency and selectivity .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of zinc;bis(trimethylsilyl)azanide typically involves the reaction of anhydrous zinc chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction:
ZnCl2+2Na[N(SiMe3)2
特性
CAS番号 |
14760-26-0 |
|---|---|
分子式 |
C6H18NSi2Zn- |
分子量 |
225.8 g/mol |
IUPAC名 |
bis(trimethylsilyl)azanide;zinc |
InChI |
InChI=1S/C6H18NSi2.Zn/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1; |
InChIキー |
RVYCOGQSZPGJNM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] |
正規SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.[Zn] |
ピクトグラム |
Flammable; Corrosive |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Bis[bis(trimethylsilyl)amino]zinc and how was it determined?
A1: The molecular structure of Bis[bis(trimethylsilyl)amino]zinc was determined using gas electron diffraction, a technique that analyzes the diffraction pattern of electrons scattered by molecules in the gas phase to elucidate their three-dimensional structure. The study revealed that the molecule adopts a staggered conformation in its equilibrium state [, ]. This means that the trimethylsilyl groups attached to each nitrogen atom are positioned in a staggered arrangement relative to each other when looking down the N-Zn-N axis. The study also determined the rotational barrier around the N-Zn-N axis, providing insights into the molecule's conformational flexibility.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


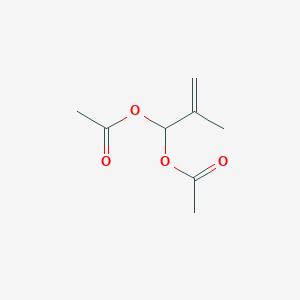
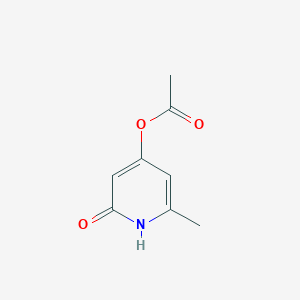

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
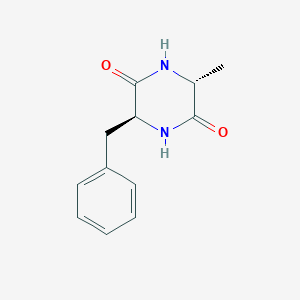


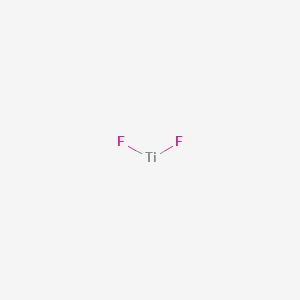

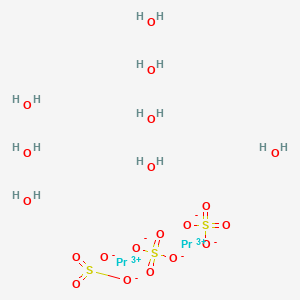

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
